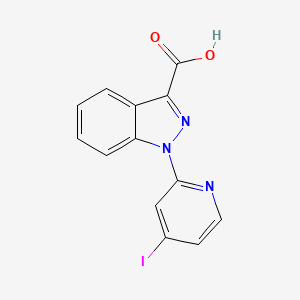
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core substituted with a carboxylic acid group and an iodine atom on the pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via coupling reactions, such as Suzuki or Stille coupling.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Iodo-2-pyridinyl)-4-methylpiperazine: This compound also contains an iodine-substituted pyridine ring but differs in its core structure and functional groups.
3-(4-Iodo-2-pyridinyl)-1,2,4-thiadiazol-5-amine: This compound features a thiadiazole ring instead of an indazole ring, leading to different chemical and biological properties.
Methanone, (4-iodo-2-pyridinyl)-1-piperidinyl-: This compound has a piperidine ring and a methanone group, making it distinct from the indazole-based structure.
Properties
Molecular Formula |
C13H8IN3O2 |
|---|---|
Molecular Weight |
365.13 g/mol |
IUPAC Name |
1-(4-iodopyridin-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8IN3O2/c14-8-5-6-15-11(7-8)17-10-4-2-1-3-9(10)12(16-17)13(18)19/h1-7H,(H,18,19) |
InChI Key |
KOZPQUHSTAMLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C3=NC=CC(=C3)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















